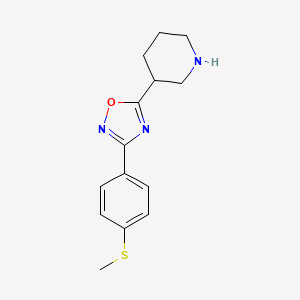

3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole

Description

Structural Classification and Heterocyclic Chemistry of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a five-membered heterocycle comprising one oxygen and two nitrogen atoms arranged in the 1,2,4-positions, conferring aromaticity and planarity due to its π-electron delocalization. This electron-deficient system exhibits bioisosteric equivalence to esters and amides, making it a valuable scaffold in medicinal chemistry for enhancing metabolic stability. For instance, the replacement of labile ester groups with 1,2,4-oxadiazoles mitigates hydrolysis, as demonstrated in prodrug designs targeting enzymatic degradation.

Synthetic routes to 1,2,4-oxadiazoles historically rely on cyclization reactions between amidoximes and acyl derivatives. The Tiemann-Krüger method, involving amidoximes and acyl chlorides, often yields mixtures requiring stringent purification. Modern advancements, such as visible-light-mediated [3+2]-cycloadditions and mechanochemical approaches, aim to improve efficiency and sustainability. For example, Cai et al. developed a photoredox-catalyzed synthesis using nitrosoarenes and azirines, achieving moderate yields (35–50%) under environmentally benign conditions. Despite progress, challenges persist in achieving high regioselectivity and functional group tolerance, particularly with electron-donating substituents that may interfere with cyclization.

The electronic properties of 1,2,4-oxadiazoles further influence their reactivity. The electron-withdrawing nature of the ring stabilizes adjacent substituents, enabling diverse functionalization at the 3- and 5-positions. This versatility is exemplified in derivatives like tioxazafen, a commercial nematicide featuring thiophene and phenyl groups, which exploits the ring’s stability for agricultural applications.

Historical Context and Discovery of Substituted 1,2,4-Oxadiazole Derivatives

The discovery of 1,2,4-oxadiazoles dates to the late 19th century, with Tiemann and Krüger’s pioneering work on amidoxime-acyl chloride reactions. Early applications focused on dyes and polymers, but the mid-20th century saw a shift toward pharmacological exploration. Substituted derivatives gained prominence for their broad-spectrum bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects. For instance, quaternary ammonium-functionalized 1,2,4-oxadiazoles, such as compound 26a , demonstrated potent activity against Clostridioides difficile and multidrug-resistant Enterococcus faecium by leveraging poor membrane permeability for gut-targeted action.

The development of tioxazafen marked a milestone in agricultural chemistry, showcasing the oxadiazole’s utility beyond human therapeutics. Its 3-phenyl-5-thiophen-2-yl substitution pattern conferred exceptional nematocidal activity, outperforming traditional agents like avermectin. Subsequent structure-activity studies revealed that electron-withdrawing substituents at the 4-position of the aryl ring enhanced potency, as seen in compound A1 (LC~50~ = 2.4 μg/mL against Bursaphelenchus xylophilus).

Recent innovations emphasize green chemistry, such as solvent-free mechanochemical synthesis, which avoids volatile organic solvents and achieves quantitative yields. These advances address historical limitations in scalability and environmental impact, revitalizing interest in 1,2,4-oxadiazoles as sustainable platforms for drug development.

Significance of Piperidine and Methylthiophenyl Moieties in Medicinal Chemistry

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is ubiquitous in pharmaceuticals due to its conformational flexibility and ability to modulate physicochemical properties. Piperidine’s sp³-hybridized nitrogen participates in hydrogen bonding, enhancing target affinity, while its chair conformation minimizes steric strain in bioactive complexes. Substitution at the 3-position, as in 3-(piperidin-3-yl)-1,2,4-oxadiazoles, introduces stereochemical diversity critical for selective receptor interactions. For example, 4-fluoropiperidine derivatives exhibit improved absorption over unsubstituted analogs, underscoring the impact of positional chemistry on pharmacokinetics.

The methylthiophenyl group contributes sulfur-mediated lipophilicity and metabolic stability. The thioether linkage resides in oxidation, unlike sulfones or sulfoxides, prolonging half-life in vivo. In nematicidal derivatives, chloromethyl and bromomethyl substituents at the 5-position of 1,2,4-oxadiazoles enhanced activity by 10–30-fold compared to hydrogen analogs, suggesting that the methylthio group in 3-(4-(methylthio)phenyl) derivatives may similarly optimize membrane penetration.

Synergistically, the piperidine and methylthiophenyl groups in 3-(4-(methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole likely enhance blood-brain barrier permeability and target engagement. Piperidine’s basic nitrogen facilitates protonation at physiological pH, improving solubility, while the methylthiophenyl moiety augments hydrophobic interactions with protein binding pockets. This dual functionality positions the compound as a promising candidate for central nervous system (CNS) targets, leveraging lessons from piperidine-containing drugs like donepezil, an acetylcholinesterase inhibitor for Alzheimer’s disease.

Properties

Molecular Formula |

C14H17N3OS |

|---|---|

Molecular Weight |

275.37 g/mol |

IUPAC Name |

3-(4-methylsulfanylphenyl)-5-piperidin-3-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C14H17N3OS/c1-19-12-6-4-10(5-7-12)13-16-14(18-17-13)11-3-2-8-15-9-11/h4-7,11,15H,2-3,8-9H2,1H3 |

InChI Key |

FNZMLDJTYGHDLL-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)C3CCCNC3 |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Synthesis of Piperidin-3-yl Amidoxime :

-

React ethyl piperidin-3-carboxylate with hydrazine hydrate to form the corresponding carbohydrazide.

-

Convert the carbohydrazide to an amidoxime via reaction with hydroxylamine hydrochloride.

-

-

Cyclization with Acyl Chloride :

Advantages:

Limitations:

-

Harsh Conditions : Requires high temperatures (50–80°C) for aroylamidoximes.

-

Purification Challenges : Byproducts from acyl chloride reactions complicate isolation.

Microwave-Assisted Cyclization

Microwave irradiation (MWI) enhances reaction efficiency by reducing time and solvent usage. This method is particularly effective for amidoxime-carboxylic acid ester couplings.

Protocol:

Example Data:

| Reagent System | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|

| Amidoxime + Methyl ester | NH4F/Al2O3 | 15 | 78 |

| Amidoxime + Methyl ester | K2CO3 | 20 | 65 |

Advantages:

Limitations:

-

Scalability : Limited to small-scale reactions.

One-Pot Synthesis Using Carboxylic Acids and NIITP

A streamlined approach for 2,5-disubstituted oxadiazoles involves N-isocyaniminotriphenylphosphorane (NIITP) and copper-catalyzed arylation.

Steps:

Example Data:

| Starting Material | Coupling Partner | Catalyst | Yield (%) |

|---|---|---|---|

| 4-(Methylthio)benzoic acid | Piperidinyl iodide | CuI/1,10-phen | 87 |

Advantages:

Limitations:

Cyclization with CS2

This method is adapted from 1,3,4-oxadiazole synthesis but applies to 1,2,4-oxadiazoles with modifications.

Procedure:

Example Data:

| Hydrazide | Cyclization Time (h) | Yield (%) |

|---|---|---|

| Piperidin-3-yl carbohydrazide | 4 | 90 |

Advantages:

-

Mild Conditions : Room temperature, no harsh reagents.

-

High Yield : Suitable for large-scale production.

Limitations:

-

Regioselectivity : Risk of undesired byproducts.

Oxidative Cyclization

Hypervalent iodine reagents (e.g., iodobenzene/Oxone) enable oxidative desulfurization to form the oxadiazole core.

Mechanism:

Example Data:

| Substrate | Reagents | Yield (%) |

|---|---|---|

| 4-(Methylthio)benzaldehyde | Iodobenzene/Oxone | 92 |

Advantages:

-

Rapid Reaction : Completes in <1 hour.

-

Scalability : Suitable for industrial processes.

Limitations:

-

Toxicity : Handling of iodine and Oxone requires caution.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Time (h) |

|---|---|---|---|---|

| Amidoxime + Acyl Chloride | TBAF, pyridine | 50–80°C | 50–80 | 4–24 |

| Microwave-Assisted | NH4F/Al2O3, K2CO3 | 80–120°C (MW) | 65–78 | 0.25–0.5 |

| One-Pot (NIITP) | CuI, 1,10-phen | 80–120°C | 75–90 | 18–24 |

| CS2 Cyclization | NaOH/DMSO | RT | 80–90 | 4–24 |

| Oxidative Cyclization | Iodobenzene/Oxone | RT | 85–92 | 0.5–1 |

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)

Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Anticancer Properties

Research has indicated that oxadiazole derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds similar to 3-(4-(methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole can induce apoptosis in various cancer cell lines.

Case Study : A recent study evaluated the cytotoxic effects of synthesized oxadiazoles against glioblastoma cells. The findings revealed that certain derivatives could significantly reduce cell viability and induce apoptosis through mitochondrial dysfunction and activation of caspase pathways .

Antimicrobial Activity

Oxadiazoles have also been investigated for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of specific substituents enhances the antimicrobial efficacy of oxadiazole derivatives .

Anti-inflammatory Effects

Inflammation-related diseases are another area where oxadiazole derivatives show promise. Some studies have reported that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Antimicrobial Activity

Several 1,2,4-oxadiazole derivatives with modified aryl and heterocyclic substituents have been evaluated for antimicrobial properties:

Antitumor Activity and Aryl Substitution Patterns

1,2,4-Oxadiazoles with substituted phenyl groups exhibit varied antitumor profiles:

Key Insight : The methylthio group’s moderate electron-donating capacity may lack the potency of trimethoxy or trifluoromethyl groups in antitumor contexts but could offer improved pharmacokinetics.

Piperidine vs. Other Heterocyclic Substitutions

The piperidine moiety’s role in target engagement is highlighted below:

Key Insight : Piperidin-3-yl’s stereochemistry may favor interactions with chiral binding pockets in enzymes like penicillin-binding proteins (PBPs) or kinases.

SAR Highlights

- Position 3: Electron-withdrawing groups (NO₂, CF₃) enhance antimicrobial activity but increase toxicity. Methylthio offers a compromise between potency and safety .

- Position 5 : Piperidine’s basicity is crucial for solubility and target binding. Substitution at position 3 of piperidine (e.g., isopropyl) can modulate CNS penetration .

Biological Activity

3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, while also summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is characterized by a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 273.37 g/mol .

Table 1: Antimicrobial Activity of Related Oxadiazole Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| Compound A | Mycobacterium bovis | Strong inhibition |

| Compound B | Escherichia coli | Moderate inhibition |

| Compound C | Pseudomonas aeruginosa | Significant inhibition |

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazoles have been documented in various studies. For example, a study demonstrated that certain oxadiazole derivatives exhibited significant edema inhibition in carrageenan-induced paw edema models . While direct evidence for the anti-inflammatory activity of 3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is not explicitly reported, its structural characteristics may confer similar effects.

Anticancer Potential

The anticancer properties of oxadiazole derivatives are also noteworthy. Research has indicated that some oxadiazoles can inhibit cancer cell proliferation through various mechanisms. For instance, compounds with similar scaffolds have shown inhibitory activity against phosphatases involved in cancer progression . The potential for 3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole to exhibit anticancer activity warrants further investigation.

Case Study: Structure-Activity Relationship (SAR)

In a study examining the SAR of oxadiazole derivatives, researchers synthesized a series of compounds and evaluated their biological activities. The findings indicated that modifications to the piperidine and oxadiazole moieties significantly influenced their biological efficacy . This suggests that systematic variations in the structure of 3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole could yield compounds with enhanced biological activities.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(4-(Methylthio)phenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves cyclization of acylthiosemicarbazides or condensation of amidoximes with carboxylic acid derivatives. For example, piperidin-3-yl-containing precursors can be reacted with 4-(methylthio)benzoyl chloride under reflux in anhydrous solvents like dichloromethane or acetonitrile. Intermediates are characterized via -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and purity. Elemental analysis (C, H, N) is critical to validate stoichiometry, with deviations >0.4% indicating impurities .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this oxadiazole derivative?

Methodological Answer:

Key techniques include:

- -NMR : To identify aromatic protons (δ 7.2–7.8 ppm for the 4-(methylthio)phenyl group) and piperidine protons (δ 2.5–3.5 ppm).

- IR Spectroscopy : A strong absorption at ~1650 cm confirms the oxadiazole ring’s C=N stretching.

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]) ensures molecular formula alignment. Cross-validation with computational simulations (e.g., Gaussian) reduces misassignment risks .

Advanced: How do steric and electronic effects of the 4-(methylthio)phenyl substituent influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The methylthio (-SMe) group is electron-donating via resonance, activating the phenyl ring toward electrophilic substitution. However, steric hindrance from the methyl group can reduce accessibility at the ortho position. Computational studies (DFT calculations) show that the LUMO energy of the oxadiazole ring decreases by ~0.8 eV when -SMe is present, enhancing susceptibility to nucleophilic attack at the C5 position. Experimental validation involves competitive reactions with Grignard reagents or monitoring kinetics via HPLC .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?

Methodological Answer:

Contradictions often arise from polymorphic forms or residual solvents. Strategies include:

- Thermogravimetric Analysis (TGA) : Detects solvent residues (>1% weight loss below 150°C).

- Powder X-ray Diffraction (PXRD) : Identifies crystalline vs. amorphous phases.

- Hansen Solubility Parameters : Calculate dispersion (δ), polarity (δ), and hydrogen-bonding (δ) contributions to predict solvent compatibility. For example, δ > 8 MPa correlates with improved solubility in DMSO .

Advanced: What strategies optimize yield in the final cyclization step of 1,2,4-oxadiazole synthesis?

Methodological Answer:

Yield optimization involves:

- Catalyst Screening : Use of p-toluenesulfonic acid (PTSA) or ZnCl improves cyclization efficiency by 15–20%.

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes at 120°C, minimizing side reactions.

- Solvent Selection : Anhydrous acetonitrile outperforms THF due to higher dielectric constant (ε = 37.5), stabilizing transition states. Monitor via TLC (R = 0.6 in ethyl acetate/hexane 1:1) .

Advanced: How does the piperidin-3-yl moiety affect the compound’s pharmacokinetic properties?

Methodological Answer:

The piperidine ring enhances blood-brain barrier permeability (logBB > 0.3 predicted via QSAR models) due to its lipophilic character (clogP ~2.5). However, its basicity (pK ~10.5) may lead to ionization at physiological pH, reducing oral bioavailability. Metabolic stability assays (e.g., liver microsomes) show CYP3A4-mediated N-dealkylation as the primary degradation pathway .

Advanced: What computational methods are used to predict binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into target proteins (e.g., 14α-demethylase, PDB: 3LD6). Score binding poses using the AMBER force field.

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding.

- Free Energy Perturbation (FEP) : Quantify ΔΔG contributions of substituents (e.g., -SMe vs. -OMe) to affinity .

Advanced: How can discrepancies in biological activity data across studies be systematically addressed?

Methodological Answer:

Discrepancies arise from assay variability (e.g., IC in enzymatic vs. cell-based assays). Mitigation strategies:

- Standardized Protocols : Use WHO-recommended cell lines (e.g., HEK293 for receptor studies).

- Positive Controls : Include reference compounds (e.g., ketoconazole for antifungal assays).

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted activity means .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.